molecular formula C7H6BrN3 B1499062 8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1172341-29-5

8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1499062
CAS No.: 1172341-29-5
M. Wt: 212.05 g/mol
InChI Key: GJYMVROKAQXEKG-UHFFFAOYSA-N
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Description

8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 5th position on the triazolopyridine ring. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Biochemical Analysis

Biochemical Properties

8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine can bind to nucleic acids, potentially interfering with DNA and RNA synthesis .

Cellular Effects

The effects of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity by blocking substrate access . This compound can also interact with receptor proteins on the cell surface, triggering downstream signaling cascades that result in altered cellular responses . Additionally, 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine can influence gene expression by binding to transcription factors and modifying their activity .

Temporal Effects in Laboratory Settings

The stability and effects of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine over time have been studied in various laboratory settings. This compound is relatively stable under standard storage conditions but can degrade under extreme temperatures or pH levels . Long-term exposure to 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine has been shown to cause sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

In animal models, the effects of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine vary with dosage. At low doses, it can modulate enzyme activity and cell signaling without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for the oxidative metabolism of various compounds . This interaction can lead to changes in metabolic flux and the levels of specific metabolites within the cell . Additionally, 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine can affect the activity of coenzymes and cofactors, further influencing metabolic processes .

Transport and Distribution

Within cells and tissues, 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, this compound can bind to intracellular proteins and be distributed to different cellular compartments . The localization and accumulation of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine can influence its biochemical activity and effects .

Subcellular Localization

The subcellular localization of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine is crucial for its function. This compound can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is often directed by specific targeting signals or post-translational modifications that guide it to particular organelles . The activity and function of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine can be modulated by its subcellular distribution, affecting its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including 8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine, involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis due to its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of 1,2,4-triazolo[1,5-a]pyridines include enaminonitriles, benzohydrazides, sodium hypochlorite, lead tetraacetate, and manganese dioxide .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the bromine atom and the methyl group at specific positions on the triazolopyridine ring differentiates it from other similar compounds and contributes to its unique reactivity and applications.

Properties

IUPAC Name

8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-6(8)7-9-4-10-11(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYMVROKAQXEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=NC=NN12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656836
Record name 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172341-29-5
Record name 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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